molecular formula C16H15N3O4S2 B14931453 2,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-3-carboxamide

2,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-3-carboxamide

Cat. No.: B14931453
M. Wt: 377.4 g/mol
InChI Key: YTIKWNVHVMXLGR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-3-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the furan ring, followed by the introduction of the dimethyl groups at the 2 and 5 positions. The thiazole ring is then synthesized separately and attached to the furan ring through a sulfamoyl linkage. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2,5-Dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its structure may mimic certain biological molecules, making it useful in drug discovery and development.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and sulfamoyl group are key functional groups that enable these interactions. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A simpler compound with a furan ring and two methyl groups.

    Thiazole: A basic heterocyclic compound with a sulfur and nitrogen atom in the ring.

    Sulfamoylbenzoic acid: A compound with a sulfamoyl group attached to a benzoic acid.

Uniqueness

2,5-Dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-3-carboxamide is unique due to its combination of a furan ring, thiazole ring, and sulfamoyl group. This unique structure allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15N3O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

2,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-3-carboxamide

InChI

InChI=1S/C16H15N3O4S2/c1-10-9-14(11(2)23-10)15(20)18-12-3-5-13(6-4-12)25(21,22)19-16-17-7-8-24-16/h3-9H,1-2H3,(H,17,19)(H,18,20)

InChI Key

YTIKWNVHVMXLGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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